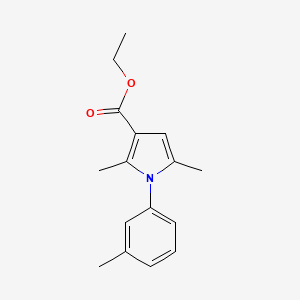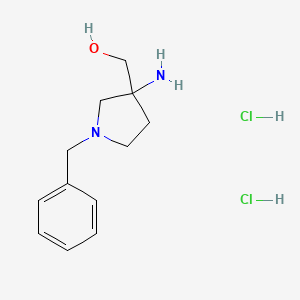
methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate (MCTC) is an important chemical compound with a wide range of applications in the fields of biochemistry and medicine. It is a derivative of the quinoline family of compounds and has been used in numerous scientific studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a model compound in studies of the mechanism of action of quinoline derivatives, as well as in studies of the biochemical and physiological effects of quinoline compounds. It has also been used in studies of drug metabolism, drug toxicity, and drug-drug interactions. In addition, this compound has been used as a tool to investigate the structure-activity relationships of quinoline derivatives.
Wirkmechanismus
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is believed to act by binding to specific sites on the target molecules. This binding is thought to alter the structure and/or function of the target molecules, resulting in the desired biochemical or physiological effect. In addition, this compound may also act by inhibiting the activity of certain enzymes, thereby altering the metabolism of the target molecules.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as modulate the activity of certain ion channels and receptors. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable at room temperature. In addition, it is non-toxic and has a wide range of biochemical and physiological effects. However, this compound is also limited in its use in laboratory experiments due to its limited solubility in water and its tendency to form complexes with other molecules.
Zukünftige Richtungen
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has a wide range of potential applications in the fields of biochemistry and medicine. Future research should focus on developing more efficient synthesis methods, exploring the structure-activity relationships of quinoline derivatives, and developing new therapeutic applications for this compound. In addition, further research should focus on elucidating the biochemical and physiological effects of this compound and exploring its potential as an anti-cancer, anti-bacterial, and anti-fungal agent. Finally, further research should focus on the development of new drug delivery systems for this compound.
Synthesemethoden
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate can be synthesized via several methods. The most common method is the condensation reaction of 4-chloro-5,6,7,8-tetrahydroquinoline and formaldehyde in the presence of an acid catalyst. This method is relatively simple and efficient and produces a high yield of this compound. Other methods of synthesis include the oxidation of 4-chloro-5,6,7,8-tetrahydroquinoline with potassium permanganate, the reaction of 4-chloro-5,6,7,8-tetrahydroquinoline with acetic anhydride, and the reaction of 4-chloro-5,6,7,8-tetrahydroquinoline with acetic acid.
Eigenschaften
IUPAC Name |
methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQFPNMVNZSSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=C(C=CN=C12)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)
![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)

![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)


![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)
![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)


![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)

